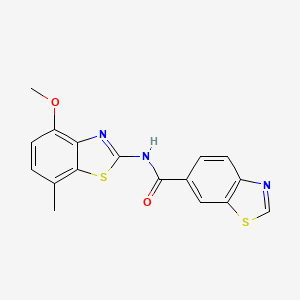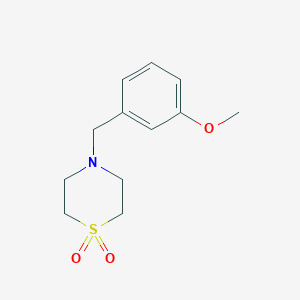
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, commonly known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of thiazole carboxamides and has shown promising results in preclinical studies.
Mecanismo De Acción
Target of Action
The primary target of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide, also known as ML293, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
ML293 acts as a positive allosteric modulator of the M4 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the natural ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a 14.6-fold leftward shift of the agonist concentration-response curve .
Biochemical Pathways
The activation of the M4 receptor by ML293 affects the neurotransmitter acetylcholine’s regulation of a diverse set of physiological actions
Pharmacokinetics
ML293 has shown excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure . One hour after oral administration at a dose of 10 mg/kg, the concentration of ML293 in the brain was found to be 10.3 µM . This indicates that ML293 has good bioavailability and can effectively cross the blood-brain barrier.
Result of Action
The activation of the M4 receptor by ML293 could potentially lead to various cellular effects, depending on the specific physiological context. Given the role of the M4 receptor in neurotransmission, one possible effect could be the modulation of neuronal activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MBX-8025 in lab experiments is its selectivity for PPARδ, which reduces the risk of off-target effects. MBX-8025 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for use in animal studies. However, one limitation of using MBX-8025 is its limited solubility in water, which may require the use of solubilizing agents or alternative routes of administration.
Direcciones Futuras
There are several future directions for the study of MBX-8025. One area of interest is the potential use of MBX-8025 in the treatment of NASH and other liver diseases. Clinical trials are currently underway to evaluate the safety and efficacy of MBX-8025 in patients with NASH. Another area of interest is the potential use of MBX-8025 in the treatment of atherosclerosis and other cardiovascular diseases. Preclinical studies have shown promising results in animal models, and further studies are needed to evaluate the potential therapeutic effects of MBX-8025 in humans. Finally, there is interest in exploring the potential use of MBX-8025 in the treatment of other metabolic diseases, such as diabetes and obesity. Overall, MBX-8025 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
MBX-8025 can be synthesized using a multi-step synthetic route starting from commercially available chemicals. The synthesis involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with 2-chloro-1,3-benzothiazole-6-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and trifluoroacetic acid (TFA) to yield MBX-8025.
Aplicaciones Científicas De Investigación
MBX-8025 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory, anti-fibrotic, and lipid-lowering effects in preclinical studies. MBX-8025 has been studied in animal models of non-alcoholic steatohepatitis (NASH), a liver disease characterized by inflammation and accumulation of fat in the liver. In these studies, MBX-8025 has been shown to reduce liver inflammation and fibrosis, and improve liver function. MBX-8025 has also been studied in animal models of atherosclerosis, a disease characterized by the buildup of plaque in the arteries. In these studies, MBX-8025 has been shown to reduce plaque formation and improve lipid profile.
Propiedades
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-3-6-12(22-2)14-15(9)24-17(19-14)20-16(21)10-4-5-11-13(7-10)23-8-18-11/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZPRXHNWZVPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)



![1-(Chloromethyl)-3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2951203.png)
![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2951207.png)

![1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone](/img/structure/B2951212.png)

![Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride](/img/structure/B2951214.png)